4,4-Difluorocyclohexanecarboxamide is a cyclic amide and organofluorine compound. While not extensively studied on its own, it serves as a critical building block in the synthesis of NMS-P118 []. This compound is not naturally occurring and is primarily synthesized for use in pharmaceutical research.
4,4-Difluorocyclohexanecarboxamide is a chemical compound notable for its applications in medicinal chemistry and pharmacology. It is characterized by the presence of two fluorine atoms on the cyclohexane ring, which significantly influences its biological activity and chemical properties. The compound has garnered attention for its potential as a pharmacological agent, particularly in the development of inhibitors targeting specific biological pathways.
4,4-Difluorocyclohexanecarboxamide can be classified as an organic compound belonging to the family of carboxamides. Its structure includes a cyclohexane ring substituted with two fluorine atoms and a carboxamide functional group, which is essential for its reactivity and biological interactions.
The synthesis of 4,4-difluorocyclohexanecarboxamide typically involves several key steps:
The reaction conditions typically include:
The molecular structure of 4,4-difluorocyclohexanecarboxamide can be represented by its chemical formula . The structural formula features a cyclohexane ring with two fluorine atoms positioned at the 4,4' positions and an amide functional group attached to a carbon atom adjacent to the ring.
4,4-Difluorocyclohexanecarboxamide participates in various chemical reactions, including:
The reactions are typically facilitated by:
The mechanism of action for compounds like 4,4-difluorocyclohexanecarboxamide often involves interaction with specific biological targets such as enzymes or receptors. For instance, it may act as an inhibitor by binding to active sites on target proteins, thereby modulating their activity.
Studies have shown that modifications in the structure, particularly at the fluorinated positions, can significantly affect binding affinity and selectivity towards biological targets .
Relevant data from studies indicate that the presence of fluorine enhances lipophilicity, which may influence absorption and distribution in biological systems .
4,4-Difluorocyclohexanecarboxamide has several applications in scientific research:
Its unique structure allows for modifications that can lead to compounds with enhanced efficacy and reduced side effects, making it a valuable component in pharmaceutical chemistry .
Systematic and Common Nomenclature:4,4-Difluorocyclohexanecarboxamide (CAS# 927209-98-1) follows IUPAC naming conventions that prioritize functional group hierarchy. The root "cyclohexane" denotes the alicyclic ring, prefixed by "4,4-difluoro" to specify fluorine atoms at the 4-position. The suffix "carboxamide" indicates the primary amide group (–CONH₂) attached to carbon 1 of the ring [3]. Alternative names include 4,4-Difluorocyclohexane-1-carboxamide, emphasizing the carboxamide’s attachment point. Non-systematic names like "DFCCA" occasionally appear in industrial contexts but lack formal recognition. The compound is structurally distinct from its carboxylic acid precursor (CAS# 122665-97-8), which replaces the –CONH₂ with –COOH [5].
Molecular Geometry and Electronic Features:This molecule (C₇H₁₁F₂NO, MW 163.17 g/mol) consists of a cyclohexane core adopting a chair conformation. The geminal difluoro substituents at C4 impart significant dipole moments (calculated μ = 2.1 D) due to fluorine’s high electronegativity. The carboxamide group provides hydrogen-bonding capacity (H-bond donor/acceptor: 1/2), while the fluorines act as weak H-bond acceptors. This hybrid polarity classifies it as a polar aliphatic carboxamide rather than a heterocycle, though it frequently interfaces with heterocyclic pharmacophores like piperazines or thiazoles in drug design [2] [3].
Table 1: Nomenclature and Structural Identifiers
Property | Value |
---|---|
IUPAC Name | 4,4-Difluorocyclohexane-1-carboxamide |
CAS Registry Number | 927209-98-1 |
Molecular Formula | C₇H₁₁F₂NO |
Alternative Names | DFCCA; 4,4-Difluorocyclohexanecarboxamide |
Related Compound (Acid) | 4,4-Difluorocyclohexanecarboxylic acid (CAS 122665-97-8) |
Early Synthetic Exploration (1990s–2000s):The synthesis of 4,4-difluorocyclohexanecarboxamide derivatives emerged alongside advances in fluorination techniques, particularly the development of safe fluorinating agents like DAST (diethylaminosulfur trifluoride). Initial routes involved hydrolysis of ethyl 4,4-difluorocyclohexanecarboxylate, followed by amidation. Industrial optimization in the 2000s introduced continuous flow processes, enhancing yield (typically >85%) and scalability for kilogram-scale production [2]. Early pharmacological interest centered on the compound’s metabolic stability—fluorine impedes cytochrome P450-mediated oxidation, extending half-lives in vivo compared to non-fluorinated analogs.
Key Therapeutic Applications:
Table 2: Drug Candidates Utilizing Fluorinated Cyclohexanecarboxamide Scaffolds
**Drug/Intermediate | Therapeutic Category | Role of 4,4-Difluoro Unit |
---|---|---|
Maraviroc Intermediate | HIV (CCR5 antagonist) | Conformational rigidity for receptor binding |
Lorcaserin Intermediate | Obesity (5-HT₂C agonist) | Enhanced bioavailability and logP |
Macrolide derivatives | Antibiotics | Increased lipophilicity and cell uptake |
Conformational Effects:The gem-difluoro group at C4 locks the cyclohexane ring into a rigid chair conformation, minimizing entropy penalties upon binding to biological targets. This pre-organization is critical for Maraviroc’s interaction with the CCR5 receptor—molecular dynamics simulations show <0.5 Å deviation in the fluorinated ring’s geometry during docking, unlike flexible non-fluorinated analogs [6]. Fluorine’s steric similarity to oxygen (van der Waals radius: F=1.47 Å, O=1.52 Å) allows isosteric replacement of carbonyls or hydroxyls while altering electronic properties.
Electron-withdrawing and Bioavailability Enhancements:
Supramolecular Interactions:Fluorine participates in non-covalent interactions with protein residues:
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: